![molecular formula C21H27N3O2 B10794286 6-(2-isopentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794286.png)
6-(2-isopentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-isopentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide is a complex organic compound with a molecular formula of C21H27N3O2 and a molecular weight of 353.458 g/mol . This compound is characterized by its unique structure, which includes a benzo[c]azepine ring fused with a nicotinamide moiety. It has garnered interest in various fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-isopentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide typically involves multi-step organic reactions. One common approach is the cyclization of benzannelated six-membered hydrocarbon rings, which are converted into seven-membered lactams through recyclization reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often includes purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(2-isopentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(2-isopentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating biological pathways related to diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(2-isopentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Evacetrapib: A cardiovascular drug with a similar benzo[c]azepine scaffold.
Benazepril: An antihypertensive medication that also features a benzo[c]azepine structure.
Tolvaptan: Used in the treatment of hyponatremia, it shares structural similarities with the compound .
Uniqueness
6-(2-isopentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
6-[[2-(3-methylbutyl)-1,3,4,5-tetrahydro-2-benzazepin-7-yl]oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H27N3O2/c1-15(2)9-11-24-10-3-4-16-12-19(7-5-18(16)14-24)26-20-8-6-17(13-23-20)21(22)25/h5-8,12-13,15H,3-4,9-11,14H2,1-2H3,(H2,22,25) |
InChI Key |
FYVOABSNOLJXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCCC2=C(C1)C=CC(=C2)OC3=NC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-Chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B10794209.png)
![(2-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10794216.png)
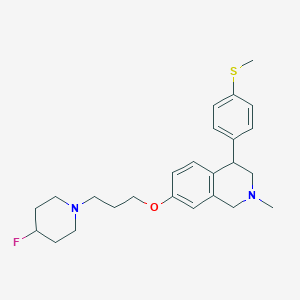
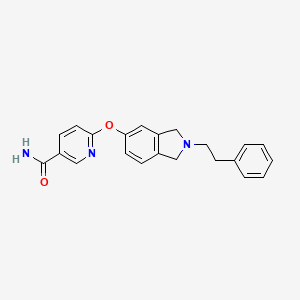
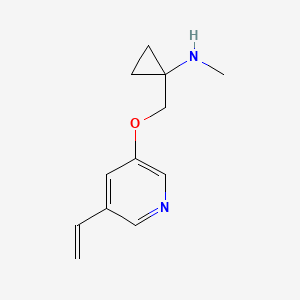
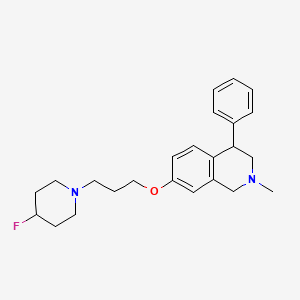
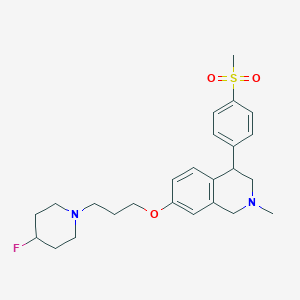

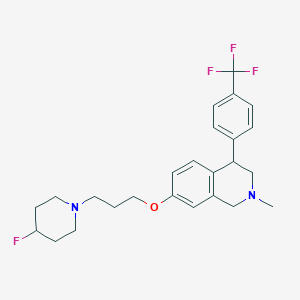
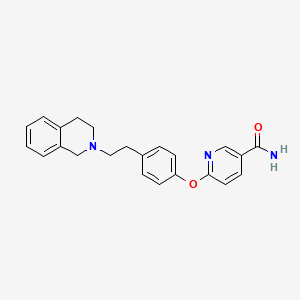
![6-(2-(2-ethylbutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794272.png)
![6-(2-butyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794274.png)
